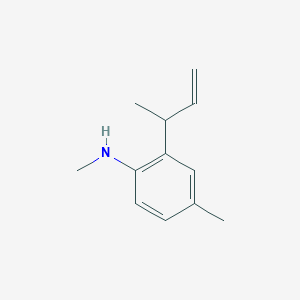
Benzenamine, N,4-dimethyl-2-(1-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,4-dimethyl-2-(1-methyl-2-propenyl)- is an organic compound with the molecular formula C12H17N It is a derivative of benzenamine (aniline) with additional methyl and propenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,4-dimethyl-2-(1-methyl-2-propenyl)- typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with isobutylene in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions. This reaction results in the formation of the desired compound through electrophilic aromatic substitution.
Industrial Production Methods
In industrial settings, the production of Benzenamine, N,4-dimethyl-2-(1-methyl-2-propenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,4-dimethyl-2-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the propenyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Amine derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Benzenamine, N,4-dimethyl-2-(1-methyl-2-propenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,4-dimethyl-2-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: A similar compound with two methyl groups attached to the nitrogen atom.
Benzenamine, 2,4-dimethyl-: A derivative with two methyl groups attached to the benzene ring.
Benzenamine, N,N-dimethyl-4-nitro-: A compound with dimethyl and nitro substituents.
Uniqueness
Benzenamine, N,4-dimethyl-2-(1-methyl-2-propenyl)- is unique due to the presence of both methyl and propenyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for specific interactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
62379-02-6 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-but-3-en-2-yl-N,4-dimethylaniline |
InChI |
InChI=1S/C12H17N/c1-5-10(3)11-8-9(2)6-7-12(11)13-4/h5-8,10,13H,1H2,2-4H3 |
InChI Key |
BMJNRVIDQQTMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


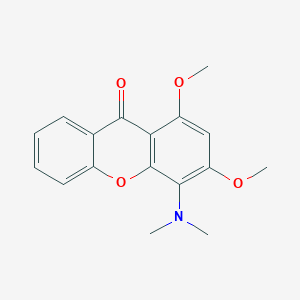
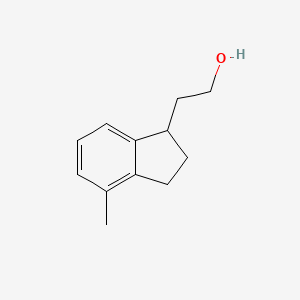
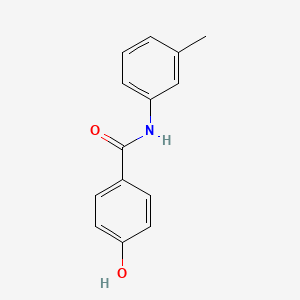
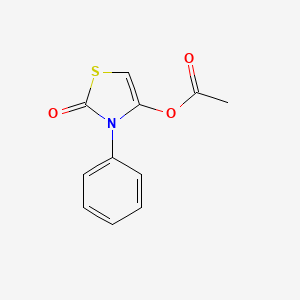
![3-hydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-7-nitroinden-1-one](/img/structure/B14531788.png)
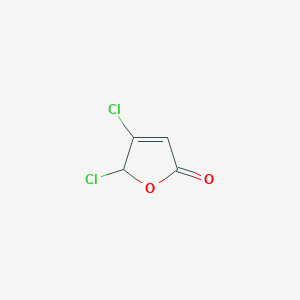
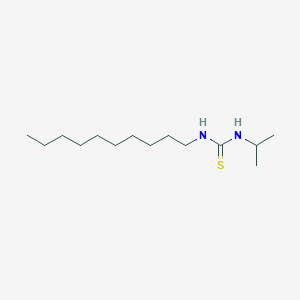
![4-[3-(Naphthalen-2-yl)-3-oxopropyl]benzonitrile](/img/structure/B14531799.png)
![1-[2-(3,3-Dimethoxypropyl)cyclopent-1-en-1-yl]oct-1-en-3-one](/img/structure/B14531807.png)
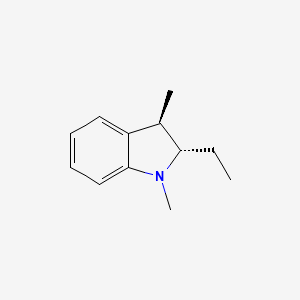
![1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]-](/img/structure/B14531812.png)
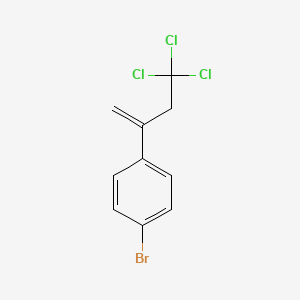
![[Benzene-1,3,5-triyltris(oxy)]tris[diheptyl(methyl)silane]](/img/structure/B14531831.png)
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14531837.png)
